6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine
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Overview
Description
6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. The presence of bromine and chloromethyl groups at specific positions on the ring system imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of 2-aminopyrimidine with a suitable halogenated ketone, followed by bromination and chloromethylation reactions . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions include a wide range of substituted imidazo[1,2-A]pyrimidine derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chloromethyl groups facilitate binding to active sites, leading to inhibition or modulation of biological pathways . The compound’s unique structure allows it to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
- 2-Ethyl-6-chloroimidazo[1,2-A]pyridine
- 2-Phenyl-6-bromoimidazo[1,2-A]pyrimidine
- 2-(Methylthio)-6-bromoimidazo[1,2-A]pyridine
Comparison: 6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity compared to its analogs . The presence of both bromine and chloromethyl groups allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C7H5BrClN3 |
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Molecular Weight |
246.49 g/mol |
IUPAC Name |
6-bromo-2-(chloromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H5BrClN3/c8-5-2-10-7-11-6(1-9)4-12(7)3-5/h2-4H,1H2 |
InChI Key |
COJRNIODABUBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC(=CN21)CCl)Br |
Origin of Product |
United States |
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